molecular formula C13H17BrFNO2 B8212690 tert-Butyl 5-bromo-2-fluoro-3-methylbenzylcarbamate

tert-Butyl 5-bromo-2-fluoro-3-methylbenzylcarbamate

Cat. No.: B8212690
M. Wt: 318.18 g/mol
InChI Key: ZFAWSYTZDKVFIU-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2-fluoro-3-methylbenzylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a benzylcarbamate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-bromo-2-fluoro-3-methylbenzylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 5-bromo-2-fluoro-3-methylbenzylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

    Hydrolysis Products: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

    Biological Probes: Used in the design of molecular probes for studying biological systems.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

    Agricultural Chemicals: Explored for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-fluoro-3-methylbenzylcarbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    tert-Butyl 5-bromo-2-fluoro-3-methylphenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.

    tert-Butyl 5-bromo-2-fluoro-3-methylbenzylurethane: Similar structure but with a urethane group instead of a carbamate group.

Uniqueness:

    Structural Features: The combination of bromine, fluorine, and methyl groups attached to the benzylcarbamate structure imparts unique reactivity and properties.

    Reactivity: The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-8-5-10(14)6-9(11(8)15)7-16-12(17)18-13(2,3)4/h5-6H,7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAWSYTZDKVFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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